4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol
Description
4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with an ethyl group at the 3-position and a tetrahydropyran (oxane) ring bearing a hydroxyl group at the 4-position. The 1,2,4-oxadiazole moiety is a nitrogen- and oxygen-containing heterocycle known for its stability, metabolic resistance, and versatility in medicinal chemistry .
This compound is part of a broader class of 1,2,4-oxadiazole derivatives, which are prevalent in drug discovery due to their diverse bioactivities, including anticancer, antimicrobial, and antiviral properties . Its structural uniqueness lies in the combination of a rigid oxadiazole core with a flexible oxane ring, balancing hydrophobicity and polarity.
Properties
Molecular Formula |
C10H16N2O3 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol |
InChI |
InChI=1S/C10H16N2O3/c1-2-8-11-9(15-12-8)7-10(13)3-5-14-6-4-10/h13H,2-7H2,1H3 |
InChI Key |
FBONMZNIHMEOKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)CC2(CCOCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, aldehydes, and cyclic anhydrides, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . This method allows for the efficient formation of the 1,2,4-oxadiazole ring at ambient temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The oxadiazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-infective agent.
Industry: Utilized in the development of new materials, such as fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | Substituent/Ring Variation | Molecular Weight (g/mol) | Key Properties/Activities | Reference |
|---|---|---|---|---|
| 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol | Oxane-4-ol ring | 227.25* | Hydroxyl group enhances solubility; potential CNS activity due to oxane rigidity | |
| 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol | Piperidin-3-ol ring | 211.26 | 6-membered ring increases conformational flexibility; amine group aids in salt formation | |
| Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate | Benzoate ester | 232.24 | High lipophilicity; ester group may improve membrane permeability | |
| 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride | Cyclohexylamine hydrochloride | 274.76 | Bulky cyclohexyl group reduces solubility; hydrochloride salt improves stability | |
| (3-Ethyl-1,2,4-oxadiazol-5-yl)methylamine | Simple methylamine substituent | 141.17 | High basicity; likely forms salts; limited steric hindrance |
*Calculated based on molecular formula C₉H₁₇N₃O₃.
Key Differences and Implications
Substituent Effects on Solubility and Reactivity
- Oxan-4-ol vs. Piperidin-3-ol () : The oxane ring (5-membered) confers rigidity and moderate polarity due to the hydroxyl group, enhancing aqueous solubility compared to the 6-membered piperidine analog. Piperidin-3-ol’s amine group allows for protonation, increasing solubility in acidic environments.
- Benzoate Ester () : The ester group in Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate increases lipophilicity, favoring blood-brain barrier penetration but reducing water solubility.
Biological Activity
4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C10H16N2O3
- Molecular Weight : 212.25 g/mol
- CAS Number : 1860028-25-6
Biological Activity Overview
The biological activity of this compound is primarily attributed to the presence of the oxadiazole ring, which is known for its diverse pharmacological properties. Compounds containing the 1,3,4-oxadiazole scaffold have been reported to exhibit various biological activities including:
- Antimicrobial Activity : Significant antibacterial and antifungal properties.
- Anticancer Activity : Potential effects against various cancer cell lines.
- Anti-inflammatory and Analgesic Effects : Indications of reducing inflammation and pain.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit substantial antimicrobial activity. For instance, studies have shown that oxadiazole derivatives can effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4a | S. aureus | 1–2 | |
| 4b | MRSA | 0.25–1 | |
| 13a | B. subtilis | Moderate | |
| 21c | M. tuberculosis | 4–8 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The modification of oxadiazole scaffolds has been shown to enhance their efficacy against various cancer cell lines.
Case Study: Anticancer Effects
In a study by Dhumal et al., hybrid compounds containing oxadiazole showed significant cytotoxicity against cancer cell lines, indicating their potential as anticancer agents . The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.
The biological activity of this compound is thought to involve its interaction with various molecular targets:
- Enzyme Inhibition : Compounds may inhibit enzymes involved in microbial growth or cancer cell metabolism.
- Receptor Interaction : Potential binding to specific receptors that mediate cellular responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
